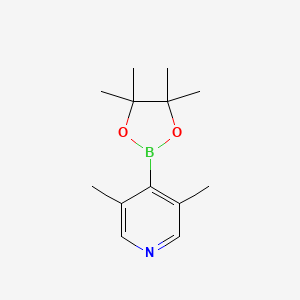
N-alpha-Z-N-beta-allyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylammonium salt (Cbz-D-Dap(Alloc-OH).DCHA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-Z-N-beta-allyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylammonium salt (Cbz-D-Dap(Alloc-OH).DCHA) is a chemical compound with the molecular formula C16H18N2O6•C12H23N . It has a molecular weight of 503.6 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
This compound appears as a white crystalline powder . It has a melting point of 169-175°C . It should be stored at 0-8°C .Applications De Recherche Scientifique
Peptide Synthesis and Solid-Phase Peptide Chemistry
Z-D-Dap(Alloc).DCHA is a valuable building block in peptide synthesis. Its N-alpha-Z-N-beta-allyloxycarbonyl (Alloc) protecting group allows for selective deprotection during solid-phase peptide chemistry. Researchers use Alloc-protected amino acids to construct peptide sequences efficiently, minimizing racemization and side reactions .
Drug Development and Medicinal Chemistry
Amide bonds are prevalent in drug molecules due to their stability and biological relevance. Z-D-Dap(Alloc).DCHA can serve as a precursor for designing novel drugs. Medicinal chemists utilize it to create amide linkages in drug candidates, especially those targeting enzymes, receptors, or other biological macromolecules .
Protein Modification and Bioconjugation
Researchers employ Z-D-Dap(Alloc).DCHA for site-specific protein modification. By introducing this amino acid derivative into proteins, they can selectively attach functional groups (e.g., fluorophores, PEG chains, or affinity tags) via amide bond formation. This technique aids in studying protein function, localization, and interactions .
Chemical Biology and Proteomics
In chemical biology, Z-D-Dap(Alloc).DCHA plays a role in designing synthetic peptides that mimic natural protein domains. These peptides help elucidate protein-protein interactions, enzyme mechanisms, and cellular processes. Additionally, proteomics studies benefit from its use in stable isotope labeling for quantitative mass spectrometry analysis .
Materials Science and Surface Modification
Z-D-Dap(Alloc).DCHA can be incorporated into polymer structures or surface coatings. Researchers explore its potential in creating functional materials, such as hydrogels, nanoparticles, or drug-delivery systems. The amide linkage provides stability, while the allyloxycarbonyl group allows for controlled release of encapsulated compounds .
Chemical Education and Laboratory Demonstrations
Educators use Z-D-Dap(Alloc).DCHA as a teaching tool in organic chemistry labs. Students learn about protecting groups, peptide synthesis, and amide bond formation. Demonstrations involving Alloc deprotection and subsequent reactions provide practical insights into synthetic strategies .
Mécanisme D'action
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJZSGSWDHYDY-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Dap(Alloc).DCHA | |
CAS RN |
1423018-03-4 |
Source


|
| Record name | D-Alanine, N-[(phenylmethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-, N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol](/img/structure/B6342648.png)

